5-Prop-2-ynylpyrrolidin-2-one
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Overview
Description
5-Prop-2-ynylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring. This compound is part of the pyrrolidinone family, which is known for its versatile reactivity and significant biological activities . Pyrrolidinones are commonly found in natural products and synthetic compounds, making them valuable in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Prop-2-ynylpyrrolidin-2-one can be achieved through several methods. One classical approach involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another method includes the ring contraction and deformylative functionalization of piperidine derivatives . This process involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production of this compound often utilizes cost-effective and scalable methods. The use of simple and inactivated cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, makes this approach attractive for large-scale production . Additionally, non-poisonous and cost-effective oxidants like Oxone are employed to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Prop-2-ynylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like Oxone, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include pyrrolidine-2-carbaldehyde, carboxylic acids, and various substituted pyrrolidinones .
Scientific Research Applications
5-Prop-2-ynylpyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Prop-2-ynylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, docking analyses suggest binding to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s versatility allows it to interact with various biological targets, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar structural features and reactivity.
Pyrrolidin-2,5-dione: Another lactam with additional functional groups, offering different reactivity and biological activities.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in various synthetic applications.
Uniqueness
5-Prop-2-ynylpyrrolidin-2-one stands out due to its unique propargyl group, which imparts distinct reactivity and potential biological activities. This structural feature differentiates it from other pyrrolidinone derivatives and enhances its utility in synthetic and medicinal chemistry .
Properties
CAS No. |
196716-19-5 |
---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.155 |
IUPAC Name |
5-prop-2-ynylpyrrolidin-2-one |
InChI |
InChI=1S/C7H9NO/c1-2-3-6-4-5-7(9)8-6/h1,6H,3-5H2,(H,8,9) |
InChI Key |
AGYBTLLNMAQGLI-UHFFFAOYSA-N |
SMILES |
C#CCC1CCC(=O)N1 |
Synonyms |
2-Pyrrolidinone,5-(2-propynyl)-(9CI) |
Origin of Product |
United States |
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